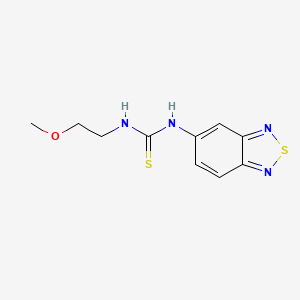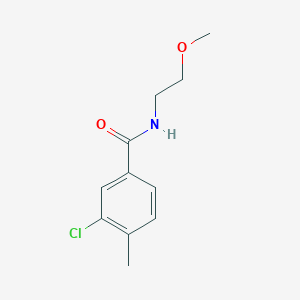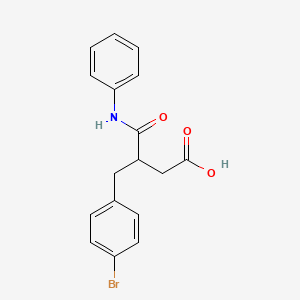![molecular formula C18H18ClN3O2 B4977467 2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4977467.png)
2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the normal cell cycle progression.
Biochemical and physiological effects:
2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol has been shown to induce apoptosis in cancer cells, leading to cell death. Additionally, this compound has been found to inhibit cell migration and invasion, which are important processes in tumor metastasis. In terms of its antimicrobial activity, this compound has been shown to disrupt cell membrane integrity and inhibit the synthesis of DNA and RNA, leading to the death of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol in lab experiments is its broad-spectrum activity against cancer cells and microorganisms. Additionally, this compound has been shown to have low toxicity towards normal cells, making it a potential candidate for the development of new anticancer and antimicrobial agents. However, one limitation of this compound is its poor solubility in aqueous solutions, which may affect its efficacy in certain experimental settings.
Direcciones Futuras
1. Further studies on the structure-activity relationship of 2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol to identify more potent analogs with improved solubility and efficacy.
2. Investigation of the potential of this compound as a lead compound for the development of new anticancer and antimicrobial agents.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound to determine its suitability for clinical use.
4. Exploration of the potential of this compound as a tool for studying the role of microtubules in cell division and proliferation.
5. Investigation of the potential of this compound as a tool for studying the mechanisms of antimicrobial resistance in microorganisms.
Métodos De Síntesis
The synthesis of 2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol has been achieved through multiple methods. One method involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine with benzyl chloroformate, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine with benzyl alcohol and paraformaldehyde in the presence of sodium hydroxide.
Aplicaciones Científicas De Investigación
2-(benzyl{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol has been studied for its potential applications in medicine and biology. It has been found to exhibit antitumor activity in vitro against various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, this compound has been shown to have antifungal and antibacterial activity against various strains of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
2-[benzyl-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-16-8-4-7-15(11-16)18-20-17(24-21-18)13-22(9-10-23)12-14-5-2-1-3-6-14/h1-8,11,23H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIRSCAPMZFNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=NC(=NO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)

![N-(4-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4977406.png)

![5,5'-[1,2-phenylenebis(oxymethylene)]bis(4-bromo-3-methylisoxazole)](/img/structure/B4977425.png)


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![3-({[(1-{[(benzyloxy)carbonyl]amino}-2,2,2-trichloroethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977449.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4977451.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4977457.png)
![methyl (2S*,4S*,5R*)-4-{[ethyl(methyl)amino]carbonyl}-2-isobutyl-1-methyl-5-(3-pyridinyl)-2-pyrrolidinecarboxylate](/img/structure/B4977472.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)